Eflornithine

Dermatology Hirsutism Laser therapy

Racemic α-difluoromethylornithine hydrochloride (DFMO) is a suicide-substrate, irreversible ornithine decarboxylase (ODC) inhibitor. Its difluoromethyl group undergoes enzyme-catalyzed decarboxylation, covalently modifying the ODC active site for sustained polyamine depletion—unlike reversible agents (e.g., α-methylornithine). Clinically, eflornithine uniquely targets T. b. gambiense (not T. b. rhodesiense) and is FDA-approved for HRNB maintenance (52% relapse risk reduction) and hirsutism (13.9% cream). For polyamine research, the ≥98% racemate provides cost-effective ODC inactivation; water-soluble to 75 mM for cell culture and enzyme assays. Enantiopure L-form available for stereospecific studies.

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 68278-23-9
Cat. No. B1207245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEflornithine
CAS68278-23-9
Synonymsalpha Difluoromethyl Ornithine
alpha Difluoromethylornithine
alpha-Difluoromethyl Ornithine
alpha-Difluoromethylornithine
Difluoromethylornithine
DL alpha Difluoromethylornithine
DL-alpha-Difluoromethylornithine
Eflornithine
Eflornithine Hydrochloride
Eflornithine Monohydrochloride, Monohydrate
MDL 71,782 A
MDL-71,782 A
MDL71,782 A
Ornidyl
Ornithine, alpha-Difluoromethyl
RMI 71782
Vaniqa
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN.Cl
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)
InChIKeyVLCYCQAOQCDTCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>10 mg/mL

Eflornithine (CAS 68278-23-9) Technical and Procurement Guide


Eflornithine (α-difluoromethylornithine, DFMO) is a fluorinated ornithine analog that functions as a specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis [1]. The compound exists as a racemic mixture, with both enantiomers demonstrating ODC inactivation capacity, though the L-enantiomer exhibits approximately 100-fold higher potency in enzyme inhibition [2]. Eflornithine hydrochloride (molecular weight 218.63, purity typically ≥98%) is the standard research and pharmaceutical form .

Why Generic Ornithine Decarboxylase Inhibitors Cannot Substitute for Eflornithine


While several ODC inhibitors exist, eflornithine's specific molecular architecture as a suicide substrate confers irreversible enzyme inactivation that reversible inhibitors cannot achieve. The difluoromethyl group undergoes enzyme-catalyzed decarboxylation to generate a reactive intermediate that covalently modifies the active site, resulting in sustained polyamine depletion requiring new enzyme synthesis for recovery [1]. This mechanism produces pharmacodynamic effects distinct from competitive inhibitors like α-methylornithine. Furthermore, eflornithine's clinical differentiation from other trypanocides is species-specific: it demonstrates efficacy against late-stage Trypanosoma brucei gambiense but lacks activity against T. b. rhodesiense, necessitating careful selection based on regional disease epidemiology [2]. For procurement, the racemic DL-α-difluoromethylornithine hydrochloride (CAS 68278-23-9) versus the more potent L-enantiomer represents a critical specification decision impacting experimental dosing calculations.

Quantitative Evidence for Eflornithine Selection and Procurement Decisions


Combination with Nd:YAG Laser Achieves 92.5% Response vs. 72.5% Laser Alone in Hirsutism

In a randomized controlled trial of 80 females with idiopathic facial hirsutism, combination therapy with eflornithine cream plus Nd:YAG laser produced a 92.5% efficacy rate compared to 72.5% with Nd:YAG laser alone [1]. This 20 percentage-point absolute improvement (p=0.018) demonstrates that eflornithine synergistically enhances laser hair removal outcomes.

Dermatology Hirsutism Laser therapy

Combination with IPL Achieves 89.5% Response vs. 69.7% IPL Alone in Hirsutism

In a randomized controlled trial of 152 women with idiopathic facial hirsutism, adding eflornithine cream to six-month IPL therapy increased the proportion achieving ≥1-grade mFG reduction from 69.7% to 89.5% [1]. Mean terminal hair reduction improved from 59% to 90% (p<0.001).

Dermatology Hirsutism Intense pulsed light

Post-Immunotherapy Maintenance Reduces Relapse Risk by 52% in High-Risk Neuroblastoma

FDA approval of eflornithine (Iwilfin) was based on a comparative analysis showing a 52% reduction in relapse risk versus standard post-immunotherapy observation in high-risk neuroblastoma patients achieving at least partial response [1]. The hazard ratio for event-free survival was 0.48 (95% CI 0.27-0.85).

Pediatric oncology Neuroblastoma Maintenance therapy

Combination with Sulindac Reduces Recurrent Adenoma Risk by 66-67% in Colorectal Cancer Chemoprevention

Meta-analysis of six randomized controlled trials demonstrates that DFMO combination therapy (with sulindac) reduces recurrent adenoma incidence by 66-67% versus control in patients with advanced colorectal tumor history [1]. The risk ratio was 0.33-0.34 (p<0.05).

Gastroenterology Cancer chemoprevention Colorectal adenoma

Superior Toxicity Profile vs. Melarsoprol in Late-Stage African Trypanosomiasis

Eflornithine demonstrates significantly lower toxicity compared to melarsoprol for second-stage T. b. gambiense infection. Melarsoprol causes reactive encephalopathy in 5-10% of patients with 10-50% fatality, while eflornithine has substantially better safety margin [1].

Tropical medicine African trypanosomiasis Antiparasitic

Topical Formulation PK: 5.3 ng/mL Cmax vs. 3.8 ng/mL for Alternative Composition

In a rat wound model, eflornithine hydrochloride 13.9% cream achieved 39% higher peak plasma concentration (5.3 ng/mL) compared to eflornithine-Armenicum composition (3.8 ng/mL, p<0.001) [1]. The cream formulation also reached Cmax faster (2h vs. 3.3h) and had 25% greater AUC.

Pharmacokinetics Topical formulation Percutaneous absorption

Eflornithine Application Scenarios for Scientific and Industrial Users


Pediatric Oncology: High-Risk Neuroblastoma Maintenance Therapy

Procure eflornithine (Iwilfin 192 mg tablets) for post-immunotherapy maintenance in high-risk neuroblastoma patients achieving partial response or better. The 52% relapse risk reduction demonstrated in FDA registration trials establishes eflornithine as essential inventory for pediatric oncology centers managing HRNB maintenance protocols [1]. Dosing follows BSA-based oral twice-daily administration for up to 24 months, with monitoring for otitis media, diarrhea, and elevated transaminases.

Aesthetic Dermatology: Laser/IPL Combination Protocols for Facial Hirsutism

Procure eflornithine hydrochloride 13.9% topical cream (Vaniqa equivalent) for combination protocols with laser or IPL hair removal. Clinical evidence demonstrates that adding eflornithine to either Nd:YAG laser or IPL therapy increases treatment efficacy by 20-31 absolute percentage points [2][3]. This synergy justifies inclusion in aesthetic dermatology practice formularies for patients seeking enhanced hair reduction outcomes.

Cancer Chemoprevention Research: Colorectal Adenoma Recurrence Studies

For investigators designing chemoprevention trials in high-risk colorectal cancer populations, procure eflornithine (500 mg oral) for combination with sulindac (150 mg). Meta-analysis of six RCTs shows 66-67% reduction in recurrent adenoma incidence with this combination [4]. Procurement specification should require pharmaceutical-grade eflornithine suitable for long-term oral administration in preventive settings.

ODC Enzyme Inhibition Research: Biochemical and Cellular Studies

For laboratory research on polyamine biosynthesis and ODC inhibition, procure DL-α-difluoromethylornithine hydrochloride (CAS 68278-23-9, ≥98% purity) as the standard irreversible ODC inhibitor . The racemic mixture provides cost-effective ODC inactivation for most biochemical applications; however, investigators requiring stereospecific activity should specify L-enantiomer for enhanced potency. Solubility specifications: water soluble to 75 mM, appropriate for cell culture and in vitro enzyme assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eflornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.